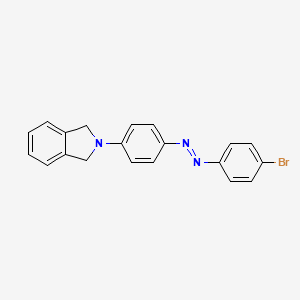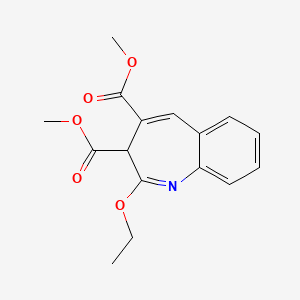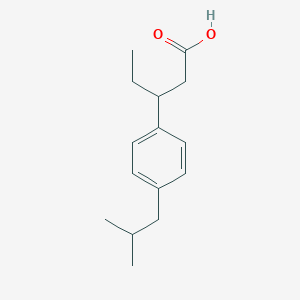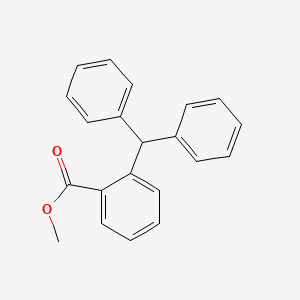![molecular formula C9H15F3O2Si B11939711 [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate CAS No. 89319-63-1](/img/structure/B11939711.png)
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate is a chemical compound with the molecular formula C9H15F3O2Si and a molecular weight of 240.3 g/mol . It is known for its unique structure, which includes a cyclopropyl ring, a trimethylsilyl group, and a trifluoroacetate ester. This compound is often used in organic synthesis and research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate typically involves the reaction of cyclopropylmethyl alcohol with trimethylsilyl chloride in the presence of a base, followed by esterification with trifluoroacetic anhydride. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and trifluoroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields cyclopropylmethyl alcohol and trifluoroacetic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group can be cleaved under acidic conditions, revealing a reactive cyclopropylmethyl group that can participate in further chemical transformations. The trifluoroacetate ester can also undergo hydrolysis, releasing trifluoroacetic acid, which can act as a catalyst or reactant in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl trifluoroacetate: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
Trimethylsilyl acetate: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Cyclopropylmethyl acetate: Lacks both the trimethylsilyl and trifluoroacetate groups, leading to distinct chemical properties.
Uniqueness
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate is unique due to its combination of a cyclopropyl ring, a trimethylsilyl group, and a trifluoroacetate ester. This combination imparts specific reactivity and stability, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
89319-63-1 |
|---|---|
Molecular Formula |
C9H15F3O2Si |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
(1-trimethylsilylcyclopropyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H15F3O2Si/c1-15(2,3)8(4-5-8)6-14-7(13)9(10,11)12/h4-6H2,1-3H3 |
InChI Key |
KRCAFFQASJRFJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)COC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-lambda~5~-bismuthane](/img/structure/B11939637.png)





![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)




![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)

